molecular formula C11H12N2O B2990949 4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile CAS No. 2413365-20-3

4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile

Cat. No.: B2990949
CAS No.: 2413365-20-3
M. Wt: 188.23
InChI Key: OJPLMXOSBJGJER-QWRGUYRKSA-N
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Description

4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile is a benzonitrile derivative featuring a trans-2-hydroxycyclobutylamino substituent at the para position. This compound’s structure combines a nitrile group with a cyclic secondary amine containing a hydroxyl group, which influences its electronic properties and intramolecular interactions.

Properties

IUPAC Name

4-[[(1S,2S)-2-hydroxycyclobutyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-8-1-3-9(4-2-8)13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-6H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPLMXOSBJGJER-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1NC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile typically involves the reaction of 4-aminobenzonitrile with trans-2-hydroxycyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile involves its interaction with specific molecular targets. The hydroxycyclobutyl group may interact with enzymes or receptors, leading to changes in their activity. The benzonitrile moiety can participate in binding interactions with proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Ionization Potential (IP) and TICT States

Key comparisons include:

Compound Substituent Type IP (eV) ¹ TICT Efficiency Fluorescence Quantum Yield (FQY) Reference
4-Aminobenzonitrile (ABN) Primary amine (–NH2) High None observed High (e.g., ~0.92 in acetonitrile)
4-(Dimethylamino)benzonitrile Tertiary amine (–NMe2) Low High Low (e.g., ~0.08 in acetonitrile)
4-(Azetidinyl)benzonitrile 4-membered cyclic amine Moderate Moderate Intermediate (depends on solvent)
4-(Piperidinyl)benzonitrile 6-membered cyclic amine Lower Enhanced Lower than azetidinyl analogs
4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile Cyclic secondary amine (–NH–C4H6OH) Moderate to Low ² Moderate to High ³ Predicted intermediate (see Notes)

Notes:

IP decreases in the order: primary > secondary > tertiary amines. Cyclic amines with larger rings (e.g., piperidinyl) have lower IP than smaller rings (e.g., azetidinyl) .

The hydroxyl group in the cyclobutyl ring may slightly lower IP via electron donation, but the small ring size counteracts this effect.

TICT efficiency depends on IP and steric hindrance. The trans-hydroxycyclobutyl group may permit partial twisting, enabling TICT, but steric constraints could limit full population of the TICT state.

Hydrogen Bonding and Structural Planarity

The hydroxyl group in this compound likely forms an intramolecular hydrogen bond with the adjacent amine, akin to the strong O–H⋯N interaction observed in 4-(2-Hydroxy-benzylidene-amino)-benzonitrile . In contrast, tertiary amines (e.g., –NMe2) lack such interactions, leading to greater conformational flexibility and TICT-dominated low FQY .

Comparison with Benzylidene and Heterocyclic Analogs

  • Benzylidene Derivatives (e.g., 4-(2-Hydroxy-benzylidene-amino)-benzonitrile): These compounds exhibit strong intramolecular hydrogen bonding and near-planar structures, resulting in high FQY due to suppressed TICT . The hydroxycyclobutyl analog may exhibit similar FQY enhancement but with distinct steric and electronic profiles due to the cyclobutane ring’s rigidity.
  • Heterocyclic Derivatives (e.g., 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile): Pyrimidinyl substituents introduce additional conjugation and hydrogen-bonding sites, which can alter solubility and fluorescence properties compared to alicyclic amines .

Biological Activity

4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a benzonitrile moiety with a hydroxylated cyclobutyl group, which may influence its interaction with biological targets. Understanding its structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies have shown that compounds with similar structures can inhibit viral replication, particularly in adenovirus infections. For instance, analogues of 5-chloro-2-hydroxybenzamide demonstrated potent antiviral effects against human adenovirus (HAdV), suggesting that similar mechanisms may be explored for this compound .
  • Cardiovascular Effects : The compound's interaction with calcium channels has been hypothesized to influence perfusion pressure and coronary resistance. Studies involving benzenesulfonamide derivatives have indicated that structural modifications can lead to significant changes in cardiovascular parameters, suggesting a potential for similar effects with this compound .

The biological activity of this compound may be attributed to its ability to interact with specific biomolecules:

  • Calcium Channel Modulation : Theoretical docking studies suggest that the compound could inhibit L-type calcium channels, leading to decreased perfusion pressure. This mechanism aligns with findings from similar compounds that affect cardiovascular function through calcium channel inhibition .

Study on Antiviral Properties

A series of studies have been conducted to evaluate the antiviral efficacy of compounds structurally related to this compound. For example, derivatives such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide showed significant antiviral activity against HAdV, with IC50 values indicating strong potency and selectivity .

Cardiovascular Impact Assessment

In vitro experiments utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives could significantly lower perfusion pressure and coronary resistance. These findings suggest that this compound may exert similar effects through calcium channel interaction, warranting further investigation into its pharmacokinetic parameters and therapeutic applications .

Comparative Analysis of Related Compounds

CompoundStructureBiological ActivityNotes
This compoundStructureAntiviral; Cardiovascular ModulatorPotential calcium channel inhibitor
5-chloro-2-hydroxybenzamideStructurePotent HAdV inhibitorIC50 = 0.27 μM
4-(2-aminoethyl)-benzenesulfonamideStructureDecreases perfusion pressureEffective in isolated heart models

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